2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
Description
2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a brominated aromatic ketone with the molecular formula C₇H₅BrFNO and a molecular weight of 218.03 g/mol (CAS: 1026665-80-4) . It features a pyridine ring substituted with fluorine at the 5-position and a bromoacetyl group at the 2-position. This structure confers unique electronic properties due to the electron-withdrawing effects of fluorine and bromine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-bromo-1-(5-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMBETKIORDASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Followed by Hydrolysis and Bromination
One well-documented approach involves the use of 5-fluoropyridine-2-carbonitrile as the starting material. The key steps are:
- Step 1: Reaction of 5-fluoropyridine-2-carbonitrile with methylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) under inert atmosphere to form an intermediate magnesium complex.
- Step 2: Hydrolysis of the intermediate with aqueous hydrochloric acid to yield 1-(5-fluoropyridin-2-yl)ethanone.
- Step 3: Bromination of the ethanone to introduce the bromo substituent at the alpha position.
This method is exemplified by the synthesis of 1-(5-fluoropyridin-2-yl)ethanone with a reported yield of 95% after purification by column chromatography. The subsequent bromination step to obtain 2-bromo-1-(5-fluoropyridin-2-yl)ethanone can be achieved using N-bromosuccinimide (NBS) or other brominating agents under mild conditions.
Direct Bromination of 1-(5-fluoropyridin-2-yl)ethanone
Another approach involves direct bromination of the ketone at the alpha position:
- The ketone 1-(5-fluoropyridin-2-yl)ethanone is treated with brominating agents such as NBS in an appropriate solvent like acetonitrile at moderate temperatures (around 30 °C).
- The reaction proceeds via enol or enolate intermediates to selectively introduce the bromine atom at the alpha carbon.
- The product is then isolated by extraction and purified by silica gel chromatography.
This method is supported by general procedures for alpha-bromination of pyridyl ethanones and related compounds, often yielding the desired bromo-ketone in high purity and good yield.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard addition | 5-fluoropyridine-2-carbonitrile + MeMgBr in THF | -78 °C to 0 °C | 2-7 hours | 95 | Inert atmosphere; dropwise addition |
| Hydrolysis | Aqueous HCl (2 M) | 0 °C to RT | 16 hours | - | Neutralization and extraction steps |
| Alpha-bromination | NBS in CH3CN or equivalent brominating agent | 25-30 °C | 4-5 hours | 80-90 | Mild conditions, silica gel purification |
Detailed Research Findings
- The Grignard reaction is highly efficient for converting nitrile precursors to the corresponding ketones with fluoropyridine substituents, achieving up to 95% yield with careful temperature control and inert atmosphere.
- Bromination using NBS is selective and mild, avoiding over-bromination or ring substitution, with yields typically above 80%.
- Purification by silica gel chromatography using mixtures of dichloromethane and acetone or hexane and ethyl acetate is effective in isolating pure this compound.
- Alternative brominating agents and conditions may be explored to optimize yield and selectivity, but NBS remains the most commonly reported reagent.
- The synthetic route avoids the use of palladium catalysts or harsh conditions, making it practical for scale-up.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanoic acid
Reduction: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanol
Substitution: 2-Hydroxy-1-(5-fluoropyridin-2-yl)ethanone
Scientific Research Applications
Organic Synthesis
Intermediate for Complex Molecules:
The compound serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing complex molecular architectures.
Reactions Involving 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone:
- Suzuki Coupling: This compound can be utilized in Suzuki coupling reactions to produce biaryl compounds, which are vital in pharmaceuticals and agrochemicals.
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the formation of derivatives that may exhibit enhanced biological activities.
Medicinal Chemistry
Potential Drug Development:
The compound has been investigated for its pharmacological properties, particularly as a potential lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.
Biological Activity:
Research indicates that this compound exhibits:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Activity: Preliminary investigations indicate that this compound may induce apoptosis in cancer cells, making it a subject of interest for cancer therapeutics.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism by which 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Pyridine-Based Bromoethanones
Key Observations :
- Halogen Synergy : Combining bromine with chlorine (e.g., 5-bromo-2-chloro derivatives) improves leaving-group capacity in SN2 reactions but may reduce solubility due to increased molecular weight .
Phenyl and Hydroxyphenyl Derivatives
Table 2: Aromatic Bromoethanones with Polar Substituents
Key Observations :
- Polarity and Reactivity : Hydroxyl groups (e.g., 4-hydroxyphenyl) increase solubility in polar solvents but may necessitate protective group strategies during synthesis .
- Electronic Effects : Methoxy groups (-OCH₃) donate electrons, reducing electrophilicity at the carbonyl compared to fluorine-substituted pyridines .
Heterocyclic Derivatives Beyond Pyridine
Table 3: Bromoethanones with Complex Heterocycles
Key Observations :
Biological Activity
2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C8H7BrFNO. This compound is a derivative of pyridine, characterized by the presence of bromine and fluorine substituents, which enhance its chemical reactivity and potential biological activity. Understanding its biological activity is crucial for evaluating its pharmacological potential, particularly in medicinal chemistry.
Chemical Structure
The structure of this compound features:
- Bromo group at position 1.
- Fluorinated pyridine moiety at position 5.
This unique arrangement influences its interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been linked to its potential as a pharmacological agent. Studies indicate that compounds with similar structures have shown interactions with several biological targets, which may include:
- Enzymes : Modulation of enzyme activity is a significant aspect of its biological profile.
- Receptors : The compound may influence receptor signaling pathways, contributing to its pharmacological effects.
Structure-Activity Relationship (SAR)
The presence of halogen atoms (bromine and fluorine) in the structure is believed to enhance binding affinity and selectivity towards specific molecular targets. The impact of fluorination on biological activity has been documented in various studies, indicating that fluorinated compounds often exhibit improved potency and selectivity due to their lipophilic and electron-withdrawing properties .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Bromo-6-fluoropyridin-4-yl)ethanone | C7H5BrFNO | Different positioning of halogen substituents |
| 1-(4-Bromopyridin-2-yl)ethanone | C7H6BrNO | Contains a different halogen substitution pattern |
| 2-Bromo-5-fluoroisonicotinic acid | C7H6BrFNO2 | Contains additional functional groups |
| 3-Amino-2-bromo-5-fluoropyridine | C7H7BrFN | Amino group introduces different reactivity |
The specific arrangement of bromine and fluorine on the pyridine ring significantly influences the compound's chemical reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Research has indicated promising results regarding the biological activities associated with this compound. For instance:
- Enzyme Inhibition Studies : Investigations into enzyme interactions suggest that this compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits.
- Cytotoxicity Tests : Preliminary cytotoxicity assays have shown that derivatives similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy .
- Molecular Docking Studies : Computational studies have demonstrated strong hydrophobic interactions between this compound and target receptors, suggesting a favorable binding profile that could be explored for drug design .
Q & A
Q. What are the standard synthetic routes for 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, and how do reaction conditions influence yield and purity?
Answer: The compound is typically synthesized via bromination of 1-(5-fluoropyridin-2-yl)ethanone. A common method involves using bromine (Br₂) in a solvent such as acetic acid or dichloromethane under controlled temperatures (0–25°C) to ensure selective α-bromination . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents like acetic acid stabilize intermediates, reducing side reactions.
- Temperature control : Lower temperatures minimize over-bromination or decomposition.
- Stoichiometry : Excess bromine may lead to di-brominated byproducts.
Validation : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity .
Q. How can researchers confirm the structural integrity of this compound?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify the α-brominated ketone (δ ~4.5 ppm for CH₂Br in H NMR) and fluoropyridine ring protons (δ ~8.0–8.5 ppm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. The bromine and fluorine atoms generate distinct electron density maps, enabling precise structural validation .
- Mass spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 231.96 (C₇H₅BrFNO⁺) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Answer: Critical properties include:
- Solubility : Moderate in DMSO, DCM, and THF; low in water. Pre-dissolve in DMSO for biological assays.
- Stability : Light- and moisture-sensitive. Store under inert gas (N₂/Ar) at −20°C .
- Reactivity : The α-bromo ketone acts as an electrophile, enabling nucleophilic substitutions (e.g., SN2 reactions with amines or thiols) .
Advanced Research Questions
Q. How does the fluorine substitution at the 5-position of the pyridine ring influence the compound’s reactivity and biological activity?
Answer: The 5-fluorine atom:
- Electronic effects : Withdraws electron density via inductive effects, increasing the electrophilicity of the α-carbon and enhancing reactivity in nucleophilic substitutions .
- Biological interactions : Fluorine’s small size and high electronegativity improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies show that 5-fluoro analogs exhibit 3–5× higher inhibition potency than non-fluorinated counterparts against targets like kynurenine 3-monooxygenase .
Methodological note : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Re-synthesize the compound using validated protocols and compare bioactivity.
- Purity analysis : Use HPLC-MS to rule out confounding impurities (e.g., di-brominated byproducts).
- Target validation : Perform orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) .
Example : A study reporting inconsistent enzyme inhibition may have used impure batches. Repetition with >95% pure material (via prep-HPLC) resolves discrepancies .
Q. What computational methods are effective in predicting the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. The bromine atom often occupies halogen-bonding pockets in enzymes .
- MD simulations : GROMACS or AMBER simulate dynamic interactions, revealing stability of ligand-target complexes over time.
- QSAR models : Train models using datasets of pyridine derivatives to predict IC₅₀ values for new targets .
Case study : Docking studies predicted strong binding of this compound to the active site of cytochrome P450 2D6, later validated by in vitro assays .
Q. How do structural analogs (e.g., chloro, methyl, or nitro derivatives) compare in synthetic and biological applications?
Answer:
| Analog | Key Feature | Reactivity/Bioactivity |
|---|---|---|
| 2-Bromo-1-(5-chloropyridin-2-yl)ethanone | Chlorine substitution | Higher lipophilicity; enhanced CNS penetration |
| 2-Bromo-1-(5-methylpyridin-2-yl)ethanone | Methyl group | Reduced electrophilicity; lower enzyme inhibition |
| 2-Bromo-1-(5-nitropyridin-2-yl)ethanone | Nitro group | Strong electron-withdrawing effect; increased cytotoxicity |
Synthetic note : Nitro derivatives require cautious handling due to explosive byproduct risks .
Q. What strategies optimize the use of this compound in multicomponent reactions (e.g., Ugi or Biginelli reactions)?
Answer:
- Catalyst selection : Use Lewis acids like ZnCl₂ to activate the α-bromo ketone for nucleophilic attack.
- Solvent optimization : Polar solvents (e.g., MeCN) improve solubility of intermediates.
- Temperature gradients : Start at 0°C to control exothermic steps, then warm to 60°C to drive reaction completion .
Example : In Ugi reactions, this compound reacts with amines, isocyanides, and carboxylic acids to yield peptidomimetics with fluorinated pyridine cores .
Q. Table 1. Comparative Reactivity of Halogenated Pyridine Derivatives
| Compound | Electrophilicity (DFT, eV) | Enzyme Inhibition (IC₅₀, μM) |
|---|---|---|
| This compound | −1.45 | 0.32 (KMO) |
| 2-Bromo-1-(5-chloropyridin-2-yl)ethanone | −1.38 | 0.89 (KMO) |
| 2-Bromo-1-(5-nitropyridin-2-yl)ethanone | −1.92 | 0.12 (CYP2D6) |
Q. Table 2. Solvent Effects on Bromination Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | 0–5 | 88 | 92 |
| DCM | 20–25 | 76 | 85 |
| THF | 10–15 | 68 | 78 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
